

A Comparative Analysis of Phenazine Biosynthesis Gene Clusters Across Diverse Bacterial Taxa

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the phenazine (phz) biosynthesis gene clusters across various bacterial species, with a focus on *Pseudomonas*, *Burkholderia*, and *Streptomyces*. Phenazines are a class of nitrogen-containing heterocyclic compounds with broad-spectrum antibiotic, antitumor, and biocontrol properties, making their biosynthetic pathways a subject of intense research for novel drug development and agricultural applications.

I. Comparative Genomic Organization of phz Gene Clusters

The genetic architecture of phenazine biosynthesis is remarkably conserved across different bacterial genera, typically revolving around a core set of seven genes: *phzABCDEFG*. These genes are responsible for converting chorismic acid, a key intermediate of the shikimate pathway, into the foundational phenazine compound, **phenazine-1-carboxylic acid** (PCA) or phenazine-1,6-dicarboxylic acid (PDC).^{[1][2]} However, significant variations exist in the gene cluster organization, the presence of auxiliary genes for modification, regulation, and transport, and the genomic context of the cluster.

Data Presentation: phz Gene Cluster Characteristics in Representative Bacterial Species

The following tables summarize the key features of the phz gene clusters in selected, well-characterized bacterial strains.

Table 1: Core phz Gene Cluster Organization and Annotation in *Pseudomonas aeruginosa* PAO1

Gene	Locus Tag (phz1)	Locus Tag (phz2)	Protein Product	Putative Function
phzA	PA4210	PA1905	Phenazine biosynthesis protein PhzA	Isomerase/dehydratase
phzB	PA4211	PA1904	Phenazine biosynthesis protein PhzB	Isomerase
phzC	PA4212	PA1903	3-deoxy-7-phosphoheptulonate synthase	Shikimate pathway enzyme
phzD	PA4213	PA1902	Isochorismatase	Hydrolysis of ADIC
phzE	PA4214	PA1901	2-amino-2-deoxyisochorismate synthase	Conversion of chorismate
phzF	PA4215	PA1900	Trans-2,3-dihydro-3-hydroxyanthranilate isomerase	Isomerization of DHHA
phzG	PA4216	PA1899	Pyridoxamine 5'-phosphate oxidase family protein	Oxidation to form phenazine ring

Data sourced from Pseudomonas Genome DB.[3] *P. aeruginosa* PAO1 is notable for possessing two highly homologous *phz* operons, *phz1* and *phz2*, which are differentially regulated and contribute to phenazine production in different environments.[4][5][6]

Table 2: *phz* Gene Cluster Organization and Annotation in *Burkholderia lata* ATCC 17760

Gene	Locus Tag	Protein Product	Putative Function
<i>phzA/B</i>	Bcep18194_B1568	Phenazine biosynthesis protein A/B	Isomerase/dehydratase
<i>phzC</i>	Bcep18194_B1569	3-deoxy-7-phosphoheptulonate synthase	Shikimate pathway enzyme
<i>phzD</i>	Bcep18194_B1570	Isochorismatase	Hydrolysis of ADIC
<i>phzE</i>	Bcep18194_B1571	2-amino-2-deoxyisochorismate synthase	Conversion of chorismate
<i>phzF</i>	Bcep18194_B1572	Trans-2,3-dihydro-3-hydroxyanthranilate isomerase	Isomerization of DHHA
<i>phzG</i>	Bcep18194_B1573	Pyridoxamine 5'-phosphate oxidase family protein	Oxidation to form phenazine ring
<i>pcm1</i>	Bcep18194_B1567	Putative monooxygenase	Phenazine modification
<i>pcm2</i>	Bcep18194_B1566	Putative methyltransferase	Phenazine modification
<i>pcm3</i>	Bcep18194_B1565	Putative efflux protein	Phenazine transport

Data sourced from UniProt and NCBI.[7][8][9] The *phz* cluster in *Burkholderia* species often includes unique modifying genes, such as the *pcm* genes in *B. lata*, which are involved in the synthesis of species-specific phenazine derivatives.[7][10]

Table 3: phz Gene Cluster Organization and Annotation in Streptomyces anulatus 9663

Gene	Protein Product	Putative Function
ppzA-G	Phenazine biosynthesis proteins	Core phenazine biosynthesis
ppzM	Phenazine N-methyltransferase	Phenazine modification
ppzP	Dihydrophenazine-1-carboxylate dimethylallyltransferase	Prenylation of phenazine core
ppzV	TetR-family transcriptional regulator	Regulation of prenylation
ppzY	LysR-type transcriptional regulator	Regulation of core biosynthesis
mvaA-E	Mevalonate pathway enzymes	Isoprenoid precursor biosynthesis

Data sourced from Saleh et al., 2012.[\[1\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) Streptomyces phz clusters are often more complex and can include genes for the biosynthesis of isoprenoid precursors for the production of prenylated phenazines.[\[11\]](#)[\[12\]](#)

Table 4: Comparative Phenazine Production in Selected Bacterial Species

Species	Strain	Phenazine(s) Produced	Production Level	Reference
<i>Pseudomonas aeruginosa</i>	PA14	Pyocyanin, PCA	~50 µg/mL (Pyocyanin)	[14]
<i>Pseudomonas chlororaphis</i>	HT66	Phenazine-1-carboxamide (PCN)	>9 g/L (engineered)	[15]
<i>Burkholderia lata</i>	ATCC 17760	Dimethyl 4,9-dihydroxy-1,6-phenazinedicarboxylate	Not specified	[7]
<i>Streptomyces anulatus</i>	9663	Endophenazine A, B, E	Not specified	[1][13]
<i>Nocardiosis sp.</i>	13-33-15	1,6-dihydroxyphenazine, 1,6-dimethoxyphenazine	Not specified	[15]

II. Experimental Protocols

A. Quantification of Phenazine Compounds by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from Kern and Newman, 2014, and is suitable for the quantification of phenazines from bacterial cultures.

1. Sample Preparation: a. Grow bacterial cultures to the desired cell density. b. Pellet the cells by centrifugation (e.g., 10,000 x g for 10 minutes). c. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells. d. Acidify the supernatant with concentrated HCl to a final concentration of 0.1 M to ensure phenazines are in their protonated, more soluble form.
2. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., Agilent Technologies, 5 µm, 4.6 x 250 mm).[16] b. Mobile Phase:

- Solvent A: 0.1% trifluoroacetic acid (TFA) in water.
- Solvent B: 0.1% trifluoroacetic acid (TFA) in acetonitrile. c. Gradient:
- 0-2 min: 15% B
- 2-17 min: 15-100% B (linear gradient)
- 17-20 min: 100% B
- 20-23 min: 100-15% B (linear gradient)
- 23-25 min: 15% B d. Flow Rate: 1.0 mL/min. e. Detection: UV-Vis detector at 254 nm and 366 nm. Specific phenazines have distinct absorption maxima (e.g., PCA at ~366 nm, pyocyanin at ~316 nm and ~690 nm in its oxidized form).^[7]^[17] f. Quantification: Generate a standard curve using purified phenazine standards of known concentrations.

B. Construction of phz Gene Deletion Mutants

This section provides a general workflow for creating unmarked gene deletions, a common technique to study gene function. Specific protocols vary between organisms.

1. General Principle: Homologous Recombination This method involves replacing the target gene with a selectable marker (e.g., an antibiotic resistance gene), which is subsequently removed, leaving an unmarked deletion.
2. Workflow for Burkholderia (adapted from Hamad et al., 2009 and Choi et al., 2008):^[18]^[19]
 - a. Construct a suicide vector: i. Amplify ~1 kb regions upstream and downstream of the target phz gene. ii. Ligate these flanking regions together, creating a deletion allele. iii. Clone the deletion allele into a suicide vector containing a selectable marker (e.g., antibiotic resistance) and a counter-selectable marker (e.g., sacB). b. Introduce the vector into Burkholderia: i. Transfer the suicide vector into the recipient Burkholderia strain via conjugation from an E. coli donor. c. Select for single-crossover integrants: i. Plate the conjugation mixture on a medium containing the antibiotic corresponding to the vector's resistance marker and an antibiotic to which the E. coli donor is sensitive. d. Select for double-crossover mutants (gene deletion): i. Culture the single-crossover integrants in a non-selective medium to allow for the second recombination event. ii. Plate the culture on a medium containing sucrose. The sacB gene confers sucrose sensitivity, so only cells that have lost the vector through a second crossover will grow. e. Verify the deletion: i. Screen sucrose-resistant colonies for the loss of the antibiotic resistance marker. ii. Confirm the deletion by PCR using primers flanking the target gene and by DNA sequencing.

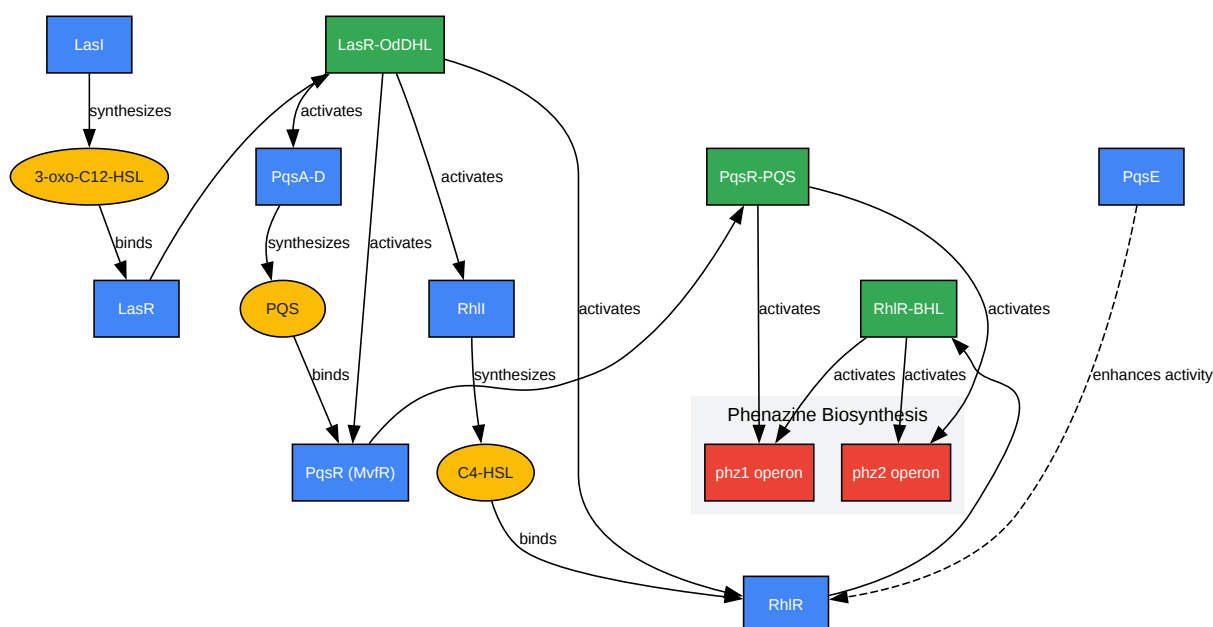
3. Workflow for *Streptomyces* (using CRISPR-Cas9, adapted from Tong et al., 2020):[\[16\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#) a. Design a guide RNA (gRNA): i. Design a gRNA that targets a specific sequence within the *phz* gene to be deleted. b. Construct the CRISPR-Cas9 plasmid: i. Clone the gRNA into a *Streptomyces*-compatible CRISPR-Cas9 vector that also contains the Cas9 nuclease gene. ii. Clone upstream and downstream homology arms of the target gene into the same vector to serve as a repair template. c. Introduce the plasmid into *Streptomyces*: i. Transfer the CRISPR-Cas9 plasmid into the recipient *Streptomyces* strain via conjugation from an *E. coli* donor. d. Select for exconjugants and screen for deletions: i. Plate the conjugation mixture on a medium containing an antibiotic to select for *Streptomyces* exconjugants. ii. Screen individual colonies by PCR to identify those with the desired deletion. The high efficiency of CRISPR-Cas9 often allows for direct identification of mutants without a counter-selection step.

III. Visualization of Regulatory Pathways

The regulation of phenazine biosynthesis is intricate and varies between bacterial genera. In *Pseudomonas aeruginosa*, it is tightly controlled by the quorum-sensing network, while in *Streptomyces*, dedicated transcriptional regulators within the gene cluster play a crucial role.

A. Quorum-Sensing Regulation of *phz* Gene Expression in *Pseudomonas aeruginosa*

Pseudomonas aeruginosa utilizes a complex, interconnected quorum-sensing system to regulate the expression of its two *phz* operons. The *las*, *rhl*, and *pqs* systems integrate various environmental and cell-density signals to fine-tune phenazine production.

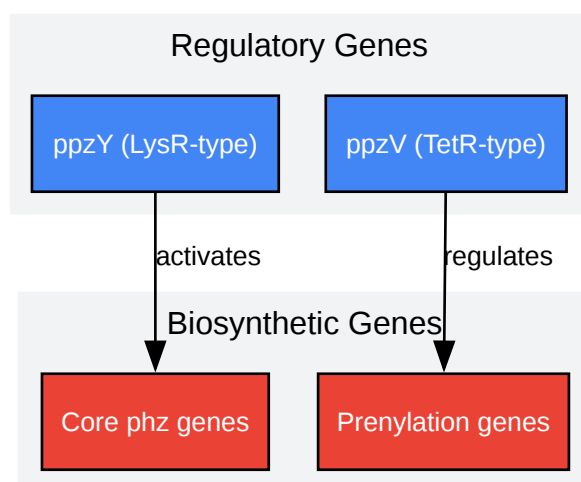


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Caption: Quorum-sensing regulation of phz operons in *P. aeruginosa*.

B. Regulation of phz Gene Expression in *Streptomyces anulatus*

In *Streptomyces*, the regulation of phenazine biosynthesis appears to be more localized, with regulatory genes often found within or adjacent to the biosynthetic gene cluster.

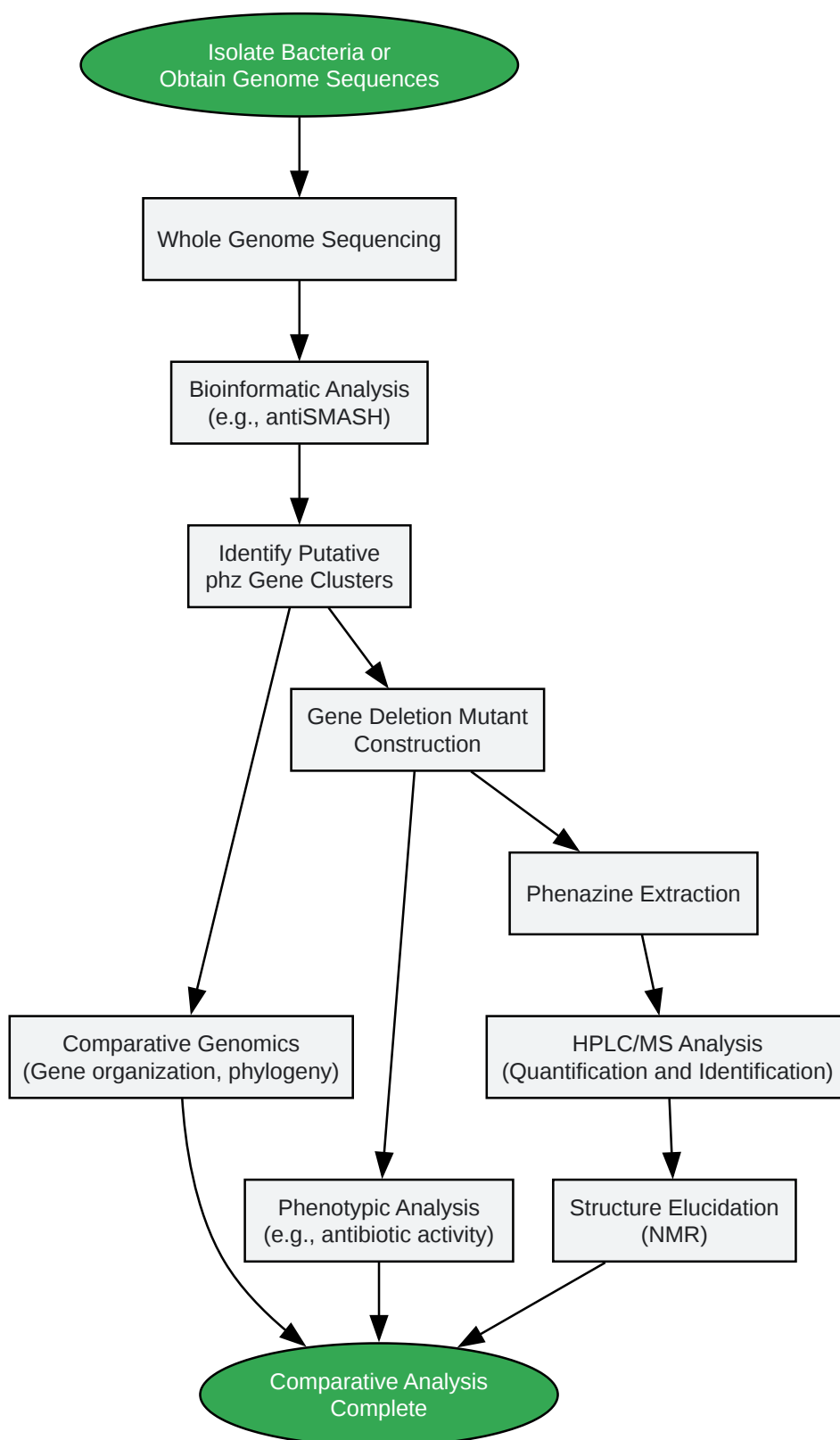


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Caption: Key regulators of phenazine biosynthesis in *S. anulatus*.

C. Experimental Workflow for Comparative Analysis of phz Gene Clusters

The following diagram outlines a general workflow for the comparative analysis of phz gene clusters from different bacterial species.



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Caption: Workflow for comparative analysis of phz gene clusters.

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